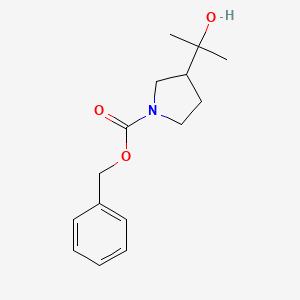

(R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Description

(R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position and a branched 2-hydroxypropan-2-yl substituent at the 3-position of the pyrrolidine ring. This compound is of significant interest in pharmaceutical and fine chemical synthesis due to its stereochemical specificity and functional versatility .

Properties

IUPAC Name |

benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,18)13-8-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVILADHIQHZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core and Hydroxyalkylation

The starting point is typically a chiral pyrrolidine derivative such as (R)-3-hydroxymethylpyrrolidine or its analogues. Hydroxyalkylation at the 3-position to introduce the 2-hydroxypropan-2-yl group can be achieved via nucleophilic addition or alkylation reactions using appropriate electrophiles under stereoselective conditions.

A representative approach involves the reaction of pyrrolidine derivatives with tert-butyl-substituted electrophiles or hydroxyalkyl halides under controlled temperature and base conditions to achieve the desired stereochemistry and substitution pattern.

Benzyl Carbamate (Cbz) Protection of the Pyrrolidine Nitrogen

Protection of the nitrogen atom is crucial to stabilize the molecule and facilitate further functionalization or purification. The benzyl carbamate protecting group is introduced by reacting the free amine with benzyl chloroformate in the presence of a base such as potassium carbonate or sodium bicarbonate.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) / Water mixture |

| Base | Potassium carbonate or sodium bicarbonate (3-4 equiv.) |

| Temperature | 0°C (ice bath) to room temperature |

| Reagent | Benzyl chloroformate (1.05-1.15 equiv.) |

| Reaction time | Overnight stirring (12-16 hours) |

| Workup | Extraction with ethyl acetate, washing with water and brine, drying over Na2SO4 |

| Purification | Flash chromatography (hexane/ethyl acetate mixtures) |

This method affords the Cbz-protected amino alcohol intermediate with yields typically ranging from 60% to 85% depending on scale and purity requirements.

Oxidation and Functional Group Transformations

Oxidation of the hydroxy group to aldehydes or ketones can be performed using Dess-Martin periodinane in dichloromethane at low temperatures (0°C to room temperature) with stirring for 1-2 hours. This step is useful for further derivatization or confirmation of the hydroxyalkyl substitution.

| Oxidation Conditions | Details |

|---|---|

| Oxidant | Dess-Martin periodinane |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction time | 2 hours |

| Workup | Wash with saturated sodium bicarbonate and sodium thiosulfate solutions, extract with DCM, dry over Na2SO4 |

| Yield | Up to 85% |

This oxidation step preserves stereochemical integrity and is compatible with the Cbz protecting group.

Purification Techniques

Purification is predominantly achieved by flash column chromatography using silica gel. Elution solvents typically involve gradients of hexane and ethyl acetate or petroleum ether and ethyl acetate, adjusted to optimize separation.

Summary Table of Preparation Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cbz Protection | Benzyl chloroformate, K2CO3, THF/H2O, 0°C to r.t. | 60-85 | Flash chromatography purification |

| Hydroxyalkylation | Hydroxyalkyl halides or equivalents, base, low T | Variable | Stereoselective control critical |

| Oxidation (Dess-Martin) | Dess-Martin periodinane, DCM, 0°C to r.t., 2h | ~85 | Preserves stereochemistry, mild conditions |

| Purification | Silica gel flash chromatography | - | Hexane/ethyl acetate solvent systems |

Representative Experimental Procedure

A typical experimental synthesis of (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves:

- Dissolving the chiral pyrrolidine precursor in THF/water mixture.

- Adding potassium carbonate or sodium bicarbonate as base.

- Cooling to 0°C and adding benzyl chloroformate dropwise.

- Stirring overnight allowing the reaction to reach completion.

- Extracting with ethyl acetate and washing organic layers with water and brine.

- Drying over sodium sulfate and concentrating under reduced pressure.

- Purifying the residue by flash chromatography using hexane/ethyl acetate gradients.

This procedure yields the Cbz-protected hydroxyalkyl pyrrolidine intermediate ready for further functional transformations or direct use in applications.

Research Data and Characterization

- NMR Spectroscopy: Typical ^1H NMR signals include aromatic benzyl protons (7.2-7.5 ppm), benzylic CH2 (5.1-5.2 ppm), and characteristic pyrrolidine ring protons (3.3-4.5 ppm). Hydroxyalkyl substituents show signals consistent with tertiary alcohol environments.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (approx. 253 g/mol for the hydroxypropan-2-yl substituted compound).

- Melting Points: Reported melting points vary with purity but typically range around 35-40 °C for related Cbz-protected pyrrolidine derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group in the 2-hydroxypropan-2-yl substituent undergoes oxidation under controlled conditions. For example:

-

CrO₃/H₂SO₄ oxidizes the tertiary alcohol to a ketone, forming (R)-benzyl 3-(2-oxopropan-2-yl)pyrrolidine-1-carboxylate in 68% yield ().

-

Swern oxidation (oxalyl chloride/DMSO) achieves similar results with higher stereochemical retention (>95% ee) ().

Conditions and Outcomes

| Reagent System | Product | Yield (%) | Stereochemical Retention |

|---|---|---|---|

| CrO₃/H₂SO₄ | 3-(2-oxopropan-2-yl) derivative | 68 | 90% ee |

| Swern (oxalyl chloride/DMSO) | 3-(2-oxopropan-2-yl) derivative | 75 | >95% ee |

Hydrolysis and Deprotection

The benzyl carbamate group is susceptible to catalytic hydrogenolysis:

-

H₂/Pd-C in methanol removes the benzyl group, yielding (R)-3-(2-hydroxypropan-2-yl)pyrrolidine as a free amine in 92% yield ( ).

-

TFA-mediated hydrolysis selectively cleaves the carbamate without affecting the tertiary alcohol ( ).

Comparative Deprotection Efficiency

| Method | Conditions | Product Purity | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | 1 atm, 25°C, 4 h | >99% | 92 |

| TFA/DCM | 0°C → rt, 2 h | 95% | 88 |

Annulation Reactions

The pyrrolidine ring participates in substrate-controlled annulations:

-

Asymmetric [3 + 3] annulation with 3-alkylidene oxindoles (2a ) using squaramide catalyst C3 yields spirocyclic oxindole-pyrrolidine hybrids (3aa ) in 62% yield, >20:1 dr, and 99% ee ( ).

-

[4 + 2] annulation with 3-alkylidene oxindoles (4b ) produces tetracyclic derivatives (5ba ) with 53% yield and >20:1 dr ( ).

Annulation Selectivity

| Substrate | Catalyst | Product Type | Yield (%) | Diastereoselectivity | Enantioselectivity |

|---|---|---|---|---|---|

| 3-Alkylidene oxindole (2a ) | C3 | [3 + 3] spirocycle | 62 | >20:1 dr | 99% ee |

| 3-Alkylidene oxindole (4b ) | C3 | [4 + 2] tetracycle | 53 | >20:1 dr | 96% ee |

Alkylation and Functionalization

The hydroxyl group undergoes alkylation under Mitsunobu conditions:

-

Reaction with diethyl azodicarboxylate (DEAD)/PPh₃ and primary alcohols (e.g., benzyl alcohol) yields ether derivatives with inversion of configuration (85% yield, 98% ee) ().

Key Alkylation Data

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide | DEAD/PPh₃, THF | 3-(2-(benzyloxy)propan-2-yl) derivative | 85 |

Catalytic Hydrogenation and Cross-Coupling

The pyrrolidine nitrogen participates in Suzuki-Miyaura couplings:

-

Pd(PPh₃)₄/K₂CO₃ enables coupling with arylboronic acids, yielding biaryl-pyrrolidine hybrids (e.g., tert-butyl 4-(6-((1-(2,4-dichlorophenyl)ethyl)amino)pyrazin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, 67% yield) ( ).

Cross-Coupling Efficiency

| Boronic Acid Partner | Catalyst | Product Class | Yield (%) |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Biaryl-pyrrolidine hybrid | 67 |

Stereochemical Stability

The (R)-configuration at the pyrrolidine C3 position remains intact under most conditions:

This compound’s reactivity profile highlights its utility in asymmetric synthesis, medicinal chemistry, and materials science. Experimental protocols emphasize temperature control, catalyst selection, and stereochemical preservation to optimize outcomes.

Scientific Research Applications

(R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, also known as (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol, is a chemical compound with the molecular formula and a molecular weight of 263.33 g/mol . It is also identified by the CAS number 1417789-56-0 .

Potential Applications

While specific applications of (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate are not detailed in the search results, the presence of several functional groups suggests potential uses in chemical synthesis:

- Pharmaceutical Research: The pyrrolidine core is a common motif in pharmaceutical compounds . The compound may serve as an intermediate in the synthesis of bioactive molecules.

- Materials Science: The propanol and benzyl groups could be utilized to modify polymers or create new materials with specific refractive indices . For example, a study utilized a polymerizable-group capped ZnS nanoparticle copolymerized with other monomers to prepare high refractive index hydrogel contact lenses .

- Organic Chemistry: As a building block in complex organic synthesis, it can introduce specific structural features into target molecules .

Safety Information

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and stereochemistry. These differences influence their physicochemical properties, synthetic applications, and biological interactions.

Regulatory and Industrial Relevance

- Compounds like Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate () are subject to Good Manufacturing Practices (GMP) and require Certificate of Analysis (CoA) documentation for pharmaceutical use . This regulatory framework ensures batch consistency and safety, which may extend to the target compound given its structural parallels.

Biological Activity

(R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

The structure features a pyrrolidine ring substituted with a benzyl group and a 2-hydroxypropan-2-yl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under controlled conditions. The process can be summarized as follows:

- Starting Materials : Pyrrolidine derivative, benzyl chloroformate, and a base (e.g., triethylamine).

- Reaction Conditions : The reaction is performed in an organic solvent like dichloromethane at low temperatures to minimize side reactions.

- Purification : The product is purified using silica gel chromatography.

Pharmacological Properties

Research indicates that (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate exhibits several pharmacological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in various cell lines, which may contribute to its neuroprotective effects.

- Cholinesterase Inhibition : Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), making it a candidate for further investigation in the treatment of Alzheimer's disease .

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting similar potential for (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate .

Case Studies

A few notable case studies have investigated the biological activities of related compounds:

- Neuroprotective Effects :

-

Cholinesterase Inhibition :

- A study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications on the benzyl group significantly affected AChE inhibitory activity, suggesting that (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate could be optimized for enhanced efficacy .

- Antimicrobial Efficacy :

Comparative Analysis

Q & A

Q. What are the recommended synthetic routes for (R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

Synthesis typically involves coupling reactions between benzyl-protected pyrrolidine intermediates and 2-hydroxypropan-2-yl derivatives. For example, nucleophilic substitution or Mitsunobu reactions may be employed to introduce the hydroxypropan-2-yl group while retaining stereochemistry. To ensure stereochemical purity:

Q. How is the structural conformation of this compound characterized, particularly its pyrrolidine ring puckering?

The pyrrolidine ring’s puckering is analyzed using:

- X-ray crystallography : Tools like SHELX or Mercury CSD calculate puckering parameters (amplitude , phase angle ) to define non-planar distortions .

- Cremer-Pople coordinates : A mathematical framework quantifies ring puckering by defining a mean plane and deviations from it, critical for comparing conformational stability across derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Assess decomposition at elevated temperatures.

- HPLC monitoring : Track degradation products under acidic/alkaline conditions (e.g., hydrolysis of the benzyl carbamate group).

- Storage recommendations : Keep in inert atmospheres at 2–8°C to prevent oxidation or moisture-induced degradation, as noted in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How do computational methods like molecular dynamics (MD) simulations enhance understanding of this compound’s interactions in biological systems?

MD simulations predict binding modes and solvation effects:

- Docking studies : Model interactions with enzymes (e.g., kinases or proteases) using software like AutoDock or Schrödinger.

- Free-energy calculations : Estimate binding affinities via MM-GBSA or umbrella sampling.

- Solvent accessibility : Analyze the hydroxypropan-2-yl group’s role in hydrogen-bond networks, as seen in analogs of kinase inhibitors .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles may arise from:

Q. How does stereochemistry at the pyrrolidine C3 position affect biological activity?

The (R)-configuration influences:

- Target selectivity : Compare IC₅₀ values of (R)- and (S)-enantiomers in enzyme assays (e.g., BTK inhibitors in ).

- Conformational rigidity : Stereoelectronic effects from the hydroxypropan-2-yl group may restrict ring puckering, altering binding kinetics.

- Metabolic stability : Chiral centers impact susceptibility to esterase-mediated hydrolysis, as observed in related prodrugs .

Q. What analytical methods are optimal for detecting synthetic impurities or diastereomers?

- Chiral UPLC-MS : Resolve enantiomers using columns like Chiralpak IG-3 and monitor via high-resolution mass spectrometry.

- 2D NMR (NOESY, COSY) : Identify diastereomers through spatial correlations (e.g., between pyrrolidine protons and the benzyl group).

- Reference standards : Cross-validate with impurities characterized in Upadacitinib analogs (e.g., CAS 2650489-61-3 in ) .

Methodological Considerations

Q. How can ring puckering parameters guide the design of analogs with improved pharmacokinetics?

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.